

A Technical Guide to 2-Bromophenylacetic Acid: Properties and Synthetic Applications

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Compound of Interest

Compound Name: 2-Bromophenylacetic acid

Cat. No.: B057240

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Introduction

2-Bromophenylacetic acid is an important chemical intermediate, widely utilized in organic synthesis and as a building block for a variety of pharmaceutical compounds and other bioactive molecules. Its unique structure, featuring a bromine atom on the phenyl ring, provides a reactive handle for numerous chemical transformations. This technical guide provides a comprehensive overview of the molecular properties of **2-Bromophenylacetic acid** and details some of its key applications in chemical synthesis.

Core Molecular and Physicochemical Properties

2-Bromophenylacetic acid is a white to off-white crystalline solid at room temperature.^[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.^[1] The fundamental molecular and physical properties are summarized in the table below for quick reference.

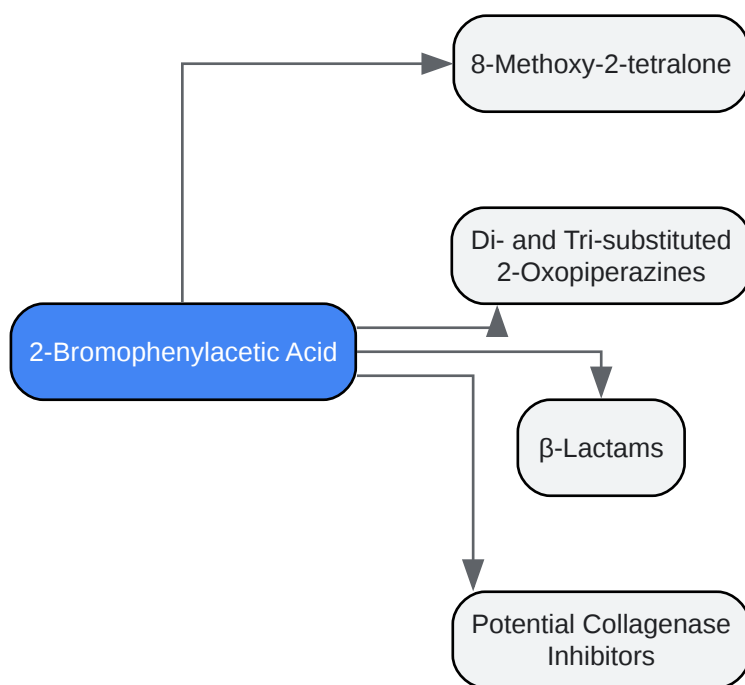
Property	Value	Source(s)
Molecular Formula	C8H7BrO2	[2]
Molecular Weight	215.04 g/mol	[2]
CAS Number	18698-97-0	
Appearance	White to off-white crystalline solid	[1]
Melting Point	104-106 °C	[3]
Boiling Point	320.2±17.0 °C at 760 mmHg	[3]
Solubility	Sparingly soluble in water; soluble in ethanol, methanol, acetone	[1]
IUPAC Name	2-(2-bromophenyl)acetic acid	[4]

Synthetic Applications and Experimental Protocols

2-Bromophenylacetic acid serves as a versatile precursor in the synthesis of more complex molecules. Its applications range from the creation of pharmaceutical intermediates to its use in the development of agrochemicals.[5]

Versatility of 2-Bromophenylacetic Acid in Synthesis

The following diagram illustrates the role of **2-Bromophenylacetic acid** as a central starting material for the synthesis of various classes of organic compounds.

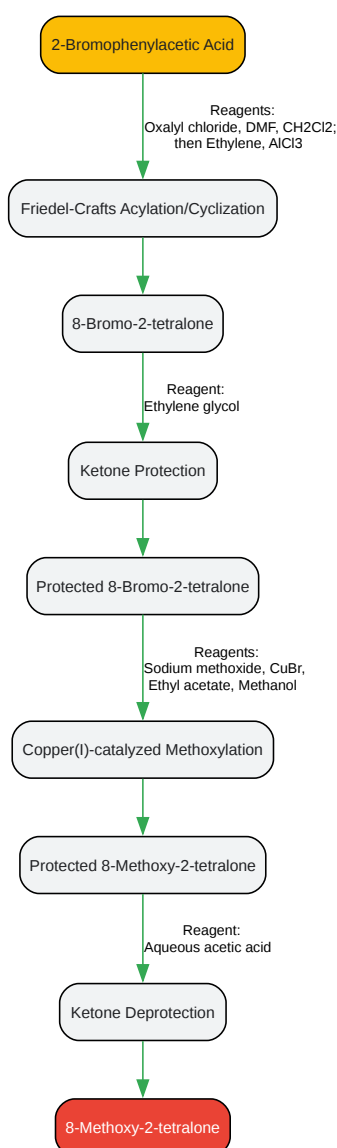


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Synthetic utility of **2-Bromophenylacetic acid**.

Experimental Protocol: Synthesis of 8-Methoxy-2-tetralone

One of the well-documented applications of **2-Bromophenylacetic acid** is its use as a starting reagent in the synthesis of 8-methoxy-2-tetralone. The following workflow outlines the key steps in this synthetic pathway.



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Workflow for the synthesis of 8-methoxy-2-tetralone.

Role in the Synthesis of 2-Oxopiperazines and β -Lactams

2-Bromophenylacetic acid is also a key intermediate in the preparation of di- and tri-substituted 2-oxopiperazines on a solid support. Furthermore, it can be converted into its corresponding acid chloride, which can then participate in [2+2] cycloaddition reactions with imines (the Staudinger synthesis) to form β -lactams.[6][7] These β -lactam rings are core structures in many important antibiotics.

Potential as a Collagenase Inhibitor

Derivatives of phenylacetic acid are being explored as inhibitors of mammalian collagenase and elastase. The proposed mechanism of action for some synthetic collagenase inhibitors involves the chelation of the catalytic zinc ion within the enzyme's active site.[8] While specific studies detailing **2-Bromophenylacetic acid** as a potent collagenase inhibitor are not extensively documented in the readily available literature, its structural features are consistent with those of other small molecule inhibitors, suggesting it could be a valuable scaffold for the design of new enzyme inhibitors.

Conclusion

2-Bromophenylacetic acid is a chemical compound with a well-defined molecular profile and significant utility in organic synthesis. Its role as a precursor to complex molecules like 8-methoxy-2-tetralone, 2-oxopiperazines, and β -lactams underscores its importance in pharmaceutical and chemical research. Further investigation into its potential as a scaffold for enzyme inhibitors may open new avenues for drug discovery.

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